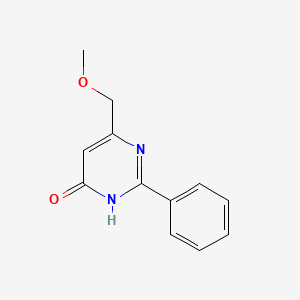

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

Description

BenchChem offers high-quality 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methoxymethyl)-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-8-10-7-11(15)14-12(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBCSPSCVHYQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371442 | |

| Record name | 6-(methoxymethyl)-2-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339278-89-6 | |

| Record name | 6-(methoxymethyl)-2-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

This guide serves as a technical monograph for 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol , a specialized heterocyclic intermediate used in the synthesis of bioactive pyrimidine scaffolds.

Identity & Core Specifications

| Parameter | Technical Specification |

| Chemical Name | 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol |

| CAS Number | 339278-89-6 |

| IUPAC Name | 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one (Tautomeric dominant) |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| SMILES | COCC1=CC(=NC(=N1)C2=CC=CC=C2)O |

| Solubility Profile | Low in neutral water; soluble in DMSO, DMF, and aqueous base (deprotonation).[1] |

| pKa (Calculated) | ~9.2 (OH/NH acidic proton) |

Part 1: The Synthetic Logic (Benzamidine Route)

Strategic Overview

The synthesis of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol follows a classic condensation cyclization between a bis-nucleophile (amidine) and a bis-electrophile (

The Challenge: The primary challenge in this synthesis is controlling the regiochemistry and preventing the hydrolysis of the methoxymethyl ether side chain during the harsh reflux conditions required for cyclization.

The Solution: We utilize Benzamidine Hydrochloride and Ethyl 4-methoxyacetoacetate under basic conditions (Sodium Ethoxide/Ethanol). The choice of ethoxide matches the ester leaving group, preventing transesterification byproducts, while the thermodynamic stability of the aromatic pyrimidine ring drives the reaction to completion.

Reaction Pathway Visualization

Figure 1: Condensation pathway for the formation of the pyrimidine core.

Part 2: Validated Experimental Protocol

Safety Note: Benzamidine is hygroscopic. The reaction requires anhydrous conditions to maximize yield.

Materials

-

Reagent A: Benzamidine Hydrochloride (1.0 eq)

-

Reagent B: Ethyl 4-methoxyacetoacetate (1.1 eq)

-

Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (2.5 eq)

-

Solvent: Anhydrous Ethanol

Step-by-Step Methodology

-

Free Base Generation (In-Situ):

-

Charge a flame-dried round-bottom flask with anhydrous Ethanol under Nitrogen atmosphere.

-

Add Sodium Ethoxide solution (2.5 eq).

-

Add Benzamidine Hydrochloride (1.0 eq) in one portion. Stir at ambient temperature for 30 minutes.

-

Why: This liberates the free amidine base (

) and neutralizes the HCl salt. The excess base (1.5 eq) is reserved for the enolate formation of the keto-ester.

-

-

Condensation:

-

Add Ethyl 4-methoxyacetoacetate (1.1 eq) dropwise over 15 minutes.

-

Observation: The solution may darken slightly as the enolate forms.

-

Heat the mixture to reflux (78°C) and maintain for 6–12 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amidine spot should disappear.

-

-

Workup & Isolation (The "Precipitation Switch"):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~20% of the original volume under reduced pressure.

-

Dilute with water (twice the volume of the residue). The product exists as a soluble sodium salt (phenolate) at this stage.

-

Critical Step: Acidify carefully with 2M HCl to pH ~4–5.

-

Result: The target pyrimidinol will precipitate as an off-white solid.

-

Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum at 45°C.

-

Part 3: Mechanistic Insight & Tautomerism

Understanding the tautomeric nature of this molecule is vital for downstream processing. While the CAS name suggests an "ol" (alcohol), in solution and solid state, the molecule predominantly exists as the pyrimidin-4(3H)-one (lactam) tautomer.

Tautomeric Equilibrium Diagram

Figure 2: The keto-enol equilibrium.[1] The 'Enol' form is the species trapped during O-alkylation or chlorination.

Implications for Application:

-

Chlorination: To convert the 4-OH to a 4-Cl (a common activation step), one must use phosphorous oxychloride (

). This reagent shifts the equilibrium entirely to the enol form, trapping it as the chloropyrimidine. -

Alkylation: If reacting with alkyl halides, N-alkylation (at N3) often competes with O-alkylation (at C4-O). Solvent choice controls this: Polar aprotic solvents (DMF) favor O-alkylation, while non-polar solvents may favor N-alkylation.

Part 4: Downstream Utility (The "Chlorination Gateway")

The primary utility of CAS 339278-89-6 is as a precursor to 4-amino-pyrimidine derivatives (kinase inhibitor scaffolds).

Protocol for Activation (4-Cl derivative synthesis):

-

Suspend 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol in neat

(excess). -

Add catalytic N,N-Dimethylaniline.

-

Reflux for 2 hours.

-

Quench onto ice.

-

Product: 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine.

-

Note: The methoxymethyl ether is generally stable to

, but avoid

-

References

-

Reagentia Supplier Database. (2024). Product Specification: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (CAS 339278-89-6).[2][3][4] Retrieved from

-

ChemicalBook. (2024). 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol Product Entry. Retrieved from

-

PubChem. (2024). Compound Summary: Pyrimidin-4-ol Derivatives. National Library of Medicine. Retrieved from

-

Alchimica. (2024). Catalog Entry: R00CA8H.[2][4] Retrieved from

Sources

- 1. (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | C24H28O5 | CID 13941333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 1 g) | Alchimica [shop.alchimica.cz]

Technical Whitepaper: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

This is an in-depth technical guide on 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol , a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceutical agents.[1]

Role: Pharmacophore Scaffold & Antineoplastic Intermediate CAS: 339278-89-6 | Molecular Formula: C₁₂H₁₂N₂O₂[1]

Executive Summary

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (also known as 2-phenyl-6-(methoxymethyl)pyrimidin-4(3H)-one due to tautomerism) is a specialized pyrimidine derivative serving as a high-value intermediate in the development of antineoplastic (antitumor) and antiviral therapeutics.[1][2][3]

While the molecule itself is a chemical building block, its structural core—the 2-phenylpyrimidine moiety —is a privileged pharmacophore.[1] It functions as a bioisostere for nucleobases and possesses the lipophilicity required to occupy hydrophobic pockets in target enzymes, most notably Dihydroorotate Dehydrogenase (DHODH) and specific Tyrosine Kinases .[1]

This guide details the mechanistic basis of the drugs derived from this scaffold, the synthetic pathways for its activation, and the experimental protocols for validating its biological efficacy.[1]

Chemical Identity & Structural Logic[1][2][5]

Molecular Architecture

The molecule exists in dynamic equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms.[1] In solution, the pyrimidinone tautomer often predominates, which is critical for its binding interactions (H-bond acceptor/donor motifs).[1]

| Property | Specification |

| IUPAC Name | 6-(methoxymethyl)-2-phenylpyrimidin-4-ol |

| Tautomer | 6-(methoxymethyl)-2-phenyl-4(3H)-pyrimidinone |

| CAS Number | 339278-89-6 |

| Molecular Weight | 216.24 g/mol |

| Key Functional Groups | [1] • 2-Phenyl Ring: Provides hydrophobic anchoring (π-π stacking).[1]• 6-Methoxymethyl: A polar, non-ionizable ether tail; bioisostere for ethyl/propyl groups but with altered solubility.[1]• 4-Hydroxyl: The reactive handle for chlorination (activation).[1] |

Pharmacophore Logic

The 2-phenylpyrimidine core is designed to mimic the biaryl structures found in potent inhibitors like Brequinar .[1]

-

Binding Mode: The phenyl ring occupies the hydrophobic "tunnel" of the enzyme active site.[1]

-

Methoxymethyl Group: Acts as a steric spacer that can interact with solvent-exposed regions or specific polar residues (e.g., Arginine/Lysine) in the binding pocket.[1]

Mechanism of Action (Derived Pharmacophores)

This intermediate is converted into active drugs (via C4-substitution) that primarily target Nucleotide Biosynthesis and Signal Transduction .[1]

Primary Mechanism: DHODH Inhibition

The most validated mechanism for 2-phenylpyrimidine derivatives is the inhibition of Dihydroorotate Dehydrogenase (DHODH) .[1]

-

Target: DHODH is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis (Dihydroorotate

Orotate).[1] -

Causality:

-

Binding: The 2-phenyl group wedges into the ubiquinone-binding tunnel of DHODH.[1]

-

Blockade: This prevents the transfer of electrons from dihydroorotate to ubiquinone (CoQ10).[1]

-

Depletion: Intracellular pools of UMP, UDP, UTP, and CTP are rapidly depleted.[1]

-

Effect: DNA and RNA synthesis halts.[1] Rapidly dividing cells (tumors, activated lymphocytes) undergo cell cycle arrest (S-phase) and apoptosis.[1]

-

-

Therapeutic Outcome: Antitumor activity and immunosuppression.[1]

Secondary Mechanism: Kinase Inhibition

Derivatives synthesized from this scaffold (e.g., by substituting the 4-OH with an amine) often act as ATP-competitive inhibitors of kinases such as PI3K or mTOR .[1] The pyrimidine ring mimics the adenine base of ATP.[1]

Pathway Visualization

The following diagram illustrates the blockade of de novo pyrimidine synthesis by 2-phenylpyrimidine derivatives.

Caption: Mechanism of DHODH inhibition by 2-phenylpyrimidine derivatives, leading to nucleotide depletion and tumor cell death.[1]

Experimental Protocols

Synthesis of the Scaffold (Protocol)

Objective: Synthesize 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol via condensation.

Reagents:

Workflow:

-

Preparation: Dissolve NaOMe (2.2 eq) in anhydrous MeOH under

atmosphere. -

Free Base Formation: Add Benzamidine HCl (1.0 eq) and stir for 30 min at RT to generate free benzamidine.

-

Condensation: Dropwise add Methyl 4-methoxyacetoacetate (1.1 eq).

-

Cyclization: Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Evaporate solvent. Dissolve residue in water.[1] Acidify with HCl to pH 4–5 to precipitate the product.

-

Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol.

Activation to 4-Chloro Derivative (Key Intermediate)

To utilize this scaffold for drug synthesis, the hydroxyl group must be converted to a leaving group (chloride).[1]

Reaction:

Protocol:

-

Suspend 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol in excess Phosphorus Oxychloride (

).[1] -

Reflux for 2–4 hours until the solution becomes clear.

-

Quench: Pour carefully onto crushed ice (Exothermic!).

-

Extraction: Extract with Dichloromethane (DCM).

-

Product: 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine (CAS 325685-59-4).[1][4][][6][7] This is the electrophile for subsequent amination.[1]

DHODH Enzymatic Assay (Validation)

Objective: Measure the IC50 of the derived drug against human DHODH.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrates: Dihydroorotate (DHO) and Decylubiquinone (acceptor).[1]

-

Chromogen: 2,6-Dichlorophenolindophenol (DCIP).[1] Reduction of DCIP is measured at 600 nm (blue to colorless).[1]

-

Procedure:

Synthesis & Application Workflow

The following diagram details the transformation of the raw intermediate into a bioactive library.

Caption: Synthetic pathway from raw reagents to bioactive 2-phenylpyrimidine pharmacophores.

References

-

ChemBK. (2024).[1] 339278-89-6: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol Product Description. Retrieved from [Link][1]

-

PubChem. (2025).[1] Compound Summary: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol.[1][2][3][8] National Library of Medicine.[1] Retrieved from [Link]

-

Munier-Lehmann, H., et al. (2013).[1] Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012). Expert Opinion on Therapeutic Patents. (Contextual validation of 2-phenylpyrimidine class).

-

Reagentia. (2025).[1][4] Catalog: 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol. Retrieved from [Link][1]

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 4. Benzimidamide hydrochloride | CAS#:1670-14-0 | Chemsrc [chemsrc.com]

- 6. Alfa Aesar 4-Cloro-6-metoximetil-2-fenilpirimidina 250 mg | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.es]

- 7. 4-æ°¯-6-(ç²æ°§åºç²åº)-2-è¯åºå§å¶|å æçå°H5 [klamar-reagent.com]

- 8. 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (1 x 250 mg) | Reagentia [reagentia.eu]

Illuminating the Molecular Architecture: A Spectroscopic Guide to 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic interpretation and data from structurally analogous compounds, we present a detailed, predicted spectroscopic profile encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes a rigorous, field-proven experimental protocol, a thorough interpretation of the predicted data, and the causal reasoning behind the analytical choices, ensuring a self-validating and authoritative resource.

Introduction: The Rationale for Spectroscopic Scrutiny

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol belongs to the pyrimidinol family, a class of heterocyclic compounds renowned for their diverse biological activities. The precise arrangement of its functional groups—a phenyl ring, a pyrimidinol core, and a methoxymethyl substituent—gives rise to a unique electronic and structural landscape. A thorough spectroscopic analysis is paramount for confirming its molecular identity, assessing its purity, and understanding its potential for intermolecular interactions, which are critical aspects of drug design and materials development.

This guide is structured to provide not just a list of predicted data points, but a logical framework for the spectroscopic evaluation of this molecule. We will delve into the "why" behind the "how," offering insights honed from years of practical application in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can construct a detailed map of the covalent framework of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.2-8.4 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl ring) | Deshielded due to the anisotropic effect of the pyrimidine ring and the electronegativity of the adjacent nitrogen atoms. |

| ~7.4-7.6 | Multiplet | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl ring) | Typical chemical shift range for protons on a substituted benzene ring. |

| ~6.5 | Singlet | 1H | H-5 (pyrimidine ring) | The lone proton on the pyrimidine ring, its chemical shift is influenced by the surrounding nitrogen atoms and substituents. |

| ~4.5 | Singlet | 2H | -CH₂- (methoxymethyl group) | Protons of the methylene group adjacent to an oxygen atom. |

| ~3.4 | Singlet | 3H | -OCH₃ (methoxymethyl group) | A characteristic singlet for a methoxy group, typically found in the 3.3-4.0 ppm range.[1][2][3] |

| ~11.0-13.0 | Broad Singlet | 1H | -OH (pyrimidinol) | The hydroxyl proton is acidic and its chemical shift can be broad and variable depending on concentration and solvent. It may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | C-4 (pyrimidinol) | Carbon bearing the hydroxyl group, significantly deshielded. |

| ~162 | C-2 (pyrimidine ring) | Carbon attached to the phenyl group and two nitrogen atoms. |

| ~160 | C-6 (pyrimidine ring) | Carbon attached to the methoxymethyl group and a nitrogen atom. |

| ~135 | C-1' (ipso-carbon of phenyl ring) | Quaternary carbon of the phenyl ring attached to the pyrimidine ring. |

| ~130 | C-4' (para-carbon of phenyl ring) | Aromatic carbon in the phenyl ring. |

| ~129 | C-3', C-5' (meta-carbons of phenyl ring) | Aromatic carbons in the phenyl ring. |

| ~128 | C-2', C-6' (ortho-carbons of phenyl ring) | Aromatic carbons in the phenyl ring. |

| ~105 | C-5 (pyrimidine ring) | Carbon atom situated between two nitrogen atoms in the pyrimidine ring. |

| ~75 | -CH₂- (methoxymethyl group) | Aliphatic carbon attached to an oxygen atom. |

| ~58 | -OCH₃ (methoxymethyl group) | Carbon of the methoxy group.[1] |

Experimental Protocol for NMR Analysis

A robust NMR protocol is essential for obtaining high-quality, reproducible data.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl proton.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period in an ultrasonic bath may be necessary.

-

For confirmation of the hydroxyl proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the ¹H NMR spectrum.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Use a standard pulse program with a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Justification |

| 3200-3400 (broad) | O-H stretch | Pyrimidinol -OH | The broadness is due to hydrogen bonding. |

| 3050-3100 | C-H stretch (aromatic) | Phenyl group | Characteristic of C-H bonds in aromatic rings. |

| 2850-3000 | C-H stretch (aliphatic) | Methoxymethyl group | C-H stretching vibrations of the -CH₂- and -OCH₃ groups. |

| ~1640 | C=N stretch | Pyrimidine ring | Stretching vibration of the carbon-nitrogen double bonds within the heterocyclic ring.[4] |

| ~1600, ~1480 | C=C stretch (aromatic) | Phenyl and Pyrimidine rings | Skeletal vibrations of the aromatic rings. |

| ~1450 | C-H bend (aliphatic) | Methoxymethyl group | Bending vibrations of the aliphatic C-H bonds. |

| 1200-1350 | C-N stretch | Pyrimidine ring | Characteristic stretching vibrations for C-N bonds in heterocyclic systems.[4] |

| 1050-1150 | C-O stretch | Methoxymethyl and Pyrimidinol | Stretching vibrations of the C-O single bonds. |

Experimental Protocol for FT-IR Analysis

For a solid sample like 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol, Attenuated Total Reflectance (ATR) is a convenient and reliable sampling technique.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[5]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly.

Caption: Workflow for FT-IR Analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 216, corresponding to the intact molecule with a single positive charge.

-

Isotope Peaks: A smaller peak at m/z = 217 (M+1) will be present due to the natural abundance of ¹³C.

Predicted Fragmentation Pattern: The fragmentation of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol under electron ionization (EI) is likely to proceed through several characteristic pathways:

-

Loss of a methoxy radical (•OCH₃): A fragment at m/z = 185 [M - 31]⁺.

-

Loss of formaldehyde (CH₂O): A fragment at m/z = 186 [M - 30]⁺.

-

Cleavage of the methoxymethyl side chain: A fragment at m/z = 171 [M - CH₂OCH₃]⁺.

-

Fragmentation of the pyrimidine ring: Pyrimidine derivatives can undergo complex ring-opening and fragmentation pathways, leading to a series of smaller fragment ions.[6][7]

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z = 216) as the precursor ion and subject it to collision-induced dissociation (CID).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the phenyl and pyrimidine rings in our target molecule, gives rise to characteristic UV absorptions.

Predicted UV-Vis Spectrum

-

λ_max ≈ 250-280 nm: This absorption is attributed to the π → π* transitions within the conjugated system formed by the phenyl and pyrimidine rings. The exact position of the maximum absorption (λ_max) will be influenced by the solvent polarity.

-

Shoulder or weaker absorption ≈ 300-330 nm: A less intense absorption corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed.

The electronic transitions in the UV spectra of phenyl-substituted pyrimidines can be complex, and substitutions on the phenyl ring can cause shifts in the absorption maxima.[8]

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation and Analysis:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion: A Unified Spectroscopic Portrait

This technical guide has presented a detailed, predictive spectroscopic analysis of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, a cohesive and scientifically grounded picture of its molecular structure emerges. The provided protocols offer a standardized and robust framework for the experimental verification of these predictions. This comprehensive approach ensures the unambiguous identification and characterization of this promising heterocyclic compound, paving the way for its further investigation and application in scientific research and development.

References

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra indicate change in chemical shift of methoxy group... [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Diagram]. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical UV-Vis spectra of phenyl substituted porphyrazine (1)... [Diagram]. Retrieved from [Link]

-

AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

- Preprints.org. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints, 2023100891.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

- ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 71(1), 159-165.

- National Center for Biotechnology Information. (2020).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. article.sapub.org [article.sapub.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility Profile of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

Introduction: The Crucial Role of Solubility in Drug Discovery

In the landscape of drug development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor aqueous solubility can severely impede a compound's bioavailability, leading to suboptimal therapeutic efficacy and erratic dose-responses.[1] Consequently, a thorough understanding and characterization of a compound's solubility profile is not merely a perfunctory exercise but a cornerstone of a successful drug discovery program.

This guide provides a comprehensive framework for elucidating the solubility profile of a novel chemical entity, 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol . As this molecule is not extensively characterized in publicly available literature, this document will serve as a practical, in-depth manual for researchers and drug development professionals. We will delve into the theoretical underpinnings of its expected solubility, provide detailed experimental protocols for its empirical determination, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to be robust, self-validating, and aligned with industry best practices and regulatory expectations.

Theoretical Framework: Predicting the Solubility of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

The molecular structure of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol offers several clues to its potential solubility behavior. A fundamental principle in predicting solubility is "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[2]

Molecular Structure Analysis:

-

Pyrimidine Core: The pyrimidine ring is a nitrogen-containing heterocycle. The nitrogen atoms can act as hydrogen bond acceptors, which can contribute favorably to solubility in protic solvents like water.

-

Phenyl Group: The presence of a nonpolar phenyl group is expected to decrease aqueous solubility due to its hydrophobic nature.

-

Hydroxypyrimidine (Pyrimidinol) Tautomerism: The 4-pyrimidinol moiety can exist in equilibrium with its 4(3H)-pyrimidinone tautomer. The predominant form will influence its hydrogen bonding capabilities and crystal packing, which in turn affects solubility. The pyrimidinol form can act as a hydrogen bond donor, while the pyrimidinone form has both a donor (N-H) and an acceptor (C=O).

-

Methoxymethyl Group: The ether linkage in the methoxymethyl group can act as a hydrogen bond acceptor, potentially improving aqueous solubility. However, the overall contribution will depend on the balance with its hydrocarbon character.

Key Factors Influencing Solubility:

The solubility of a compound is not an intrinsic constant but is highly dependent on the surrounding environment. The following factors are critical to consider for 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol:

-

pH: The pyrimidine nitrogens and the hydroxyl group are potential sites for protonation and deprotonation, respectively. This makes the compound's solubility likely to be pH-dependent. At physiological pH, the molecule is expected to be predominantly neutral, but its solubility may increase in more acidic or alkaline conditions. According to ICH guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[1][3][4][5]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6] The extent of this effect can be quantified by the van't Hoff equation.[7]

-

Solvent Polarity: While aqueous solubility is paramount for physiological relevance, understanding solubility in various organic solvents is crucial for formulation development and purification.[8] Given the presence of both polar and nonpolar moieties, 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol is expected to have moderate solubility in a range of solvents.

-

Crystal Lattice Energy: The solid-state properties of the compound, specifically the strength of the intermolecular forces in its crystal lattice, will significantly impact its solubility. A more stable crystal form (polymorph) will generally have lower solubility.

Experimental Determination of Solubility

A comprehensive solubility assessment involves two key types of measurements: kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution when it is rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[9][10] This high-throughput method is invaluable in early drug discovery for ranking compounds, though it may overestimate the true solubility as it can lead to supersaturated solutions.[11]

Experimental Workflow for Kinetic Solubility:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol in 100% DMSO.

-

Assay Plate Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Filtration: Filter the samples to remove any precipitated compound.

-

Quantification: Analyze the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, to determine the concentration of the dissolved compound.[12] A standard curve prepared from serial dilutions of the stock solution is used for quantification.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with a solvent over an extended period.[13][14] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and preclinical development.

Experimental Workflow for Thermodynamic Solubility:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol (e.g., 1-2 mg) to vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, as per ICH guidelines).[5]

-

Equilibration: Seal the vials and shake them in a temperature-controlled environment (37 °C) for 24 to 48 hours to ensure equilibrium is reached.[12] The presence of undissolved solid should be visually confirmed at the end of the incubation period.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[15]

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent to prevent precipitation, and determine the concentration of the dissolved compound using a validated HPLC-UV method.[14][16]

Data Presentation and Interpretation

The results of the solubility assays should be presented clearly and concisely.

Table 1: Hypothetical Solubility Profile of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 7.4 | 25 | 85 | 348 |

| Thermodynamic | 1.2 | 37 | 120 | 491 |

| Thermodynamic | 4.5 | 37 | 65 | 266 |

| Thermodynamic | 6.8 | 37 | 50 | 205 |

Interpretation of Hypothetical Data:

-

The kinetic solubility is higher than the thermodynamic solubility at a similar pH, which is a typical observation due to the formation of a supersaturated state from the DMSO stock.

-

The thermodynamic solubility is pH-dependent, with higher solubility at the acidic pH of 1.2. This suggests that the compound may be a weak base, with the pyrimidine nitrogens being protonated at low pH, leading to a more soluble cationic species.

-

The lowest solubility is observed at pH 6.8. According to ICH M9 guidelines, if the highest single therapeutic dose can dissolve in 250 mL of this buffer, the drug is considered highly soluble.[1][5]

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for characterizing the solubility profile of the novel compound 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol. By combining theoretical predictions based on its chemical structure with robust experimental protocols for kinetic and thermodynamic solubility, a clear and actionable understanding of this critical physicochemical property can be achieved.

The data generated from these studies are essential for guiding further drug development activities, including:

-

Structure-Activity Relationship (SAR) Studies: Correlating structural modifications with changes in solubility to design molecules with improved properties.

-

Formulation Development: Selecting appropriate excipients and vehicle systems to enhance the solubility and bioavailability of the drug candidate.

-

Biopharmaceutics Classification System (BCS) Categorization: Determining the BCS class of the compound, which can have significant regulatory implications, such as the potential for biowaivers.[4]

The principles and methodologies detailed in this guide are broadly applicable to the characterization of any new chemical entity, providing a solid foundation for making informed decisions in the complex and challenging process of drug discovery and development.

References

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Domainex. Thermodynamic Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Davit, B. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

-

BioDuro. ADME Solubility Assay. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

Baluja, S., & Bhatt, M. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

-

(2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. (2024, July 1). Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. Retrieved from [Link]

-

Rowan Scientific. Predicting Solubility. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (2018, September 14). Retrieved from [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society. (2026, January 30). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

-

Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

-

Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

-

Heterocyclic Chemistry π-excessive π-deficient. (2009, October 24). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Retrieved from [Link]

-

Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. (2024, October 15). Retrieved from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. Retrieved from [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Retrieved from [Link]

-

How to use the molecular formula to make very general predictions about solubility of organic molecules. (2021, February 12). YouTube. Retrieved from [Link]

-

Heterocyclic Chemistry. Retrieved from [Link]

-

World Health Organization (WHO). Annex 4. Retrieved from [Link]

-

Developer Documentation. Flowchart Creation. Retrieved from [Link]

-

Computational methodology for solubility prediction: Application to the sparingly soluble solutes | The Journal of Chemical Physics | AIP Publishing. (2017, June 6). Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. who.int [who.int]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Target Deconvolution of Pyrimidine Scaffolds: The 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol Case Study

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads[1]

Executive Summary: The "Privileged Scaffold" Challenge

In modern drug discovery, phenotypic screening often yields high-potency "hits" with unknown mechanisms of action.[1] The compound 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol represents a classic "privileged structure"—a scaffold capable of binding diverse biological targets, including kinases, dihydroorotate dehydrogenase (DHODH), and viral polymerases.[1]

This guide details the technical workflow for identifying the biological target of this specific chemotype. Unlike target-based screens, where the protein is known, this workflow assumes the molecule was identified via a phenotypic readout (e.g., antiproliferative or antiviral assay) and requires rigorous deconvolution.[1]

Chemical Context & Tautomerism

Before initiating target ID, one must recognize the structural reality of the molecule.[1] The "4-pyrimidinol" moiety exists in equilibrium with its pyrimidin-4(3H)-one tautomer.[1]

-

Implication: Target binding likely involves hydrogen bond donor/acceptor motifs specific to the keto-form.

-

Critical Constraint: Chemical probes designed for proteomics must not lock the tautomer in an inactive state (e.g., O-alkylation of the C4-hydroxyl) or sterically block the critical N1/N3 hinge-binding region.[1]

Phase I: In Silico Profiling & Pharmacophore Mapping

Before wet-lab experimentation, computational profiling narrows the search space from the entire proteome (~20,000 proteins) to a manageable list of likely suspects.[1]

Structural Similarity Search (SEA)

The 2-phenyl-4-pyrimidinol core is structurally analogous to several known inhibitor classes. We utilize Similarity Ensemble Approach (SEA) to map the hit against the ChEMBL database.

-

Hypothesis A (Kinase Inhibitor): The pyrimidine N1 and C2-amine (or phenyl ring) often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (e.g., CSNK2A, PIM3).[1]

-

Hypothesis B (Metabolic Enzyme): The structure bears high resemblance to Brequinar analogs, suggesting DHODH (Dihydroorotate dehydrogenase) as a high-probability target.[1]

-

Hypothesis C (Antiviral): If the phenotype is viral suppression, the target may be a viral polymerase (e.g., HCV NS5B), where the molecule acts as a non-nucleoside inhibitor (NNI).[1]

Docking Workflow

Protocol:

-

Preparation: Generate 3D conformers of the keto-tautomer (2-phenyl-6-(methoxymethyl)pyrimidin-4(3H)-one).

-

Target Set: Dock against crystal structures of DHODH (PDB: 1D3G) and a panel of Ser/Thr kinases.[1]

-

Scoring: Evaluate binding energy (

) and, crucially, the preservation of the N3-H...O=C backbone hydrogen bond.[1]

Phase II: Chemical Proteomics (Activity-Based Protein Profiling)[1]

This is the definitive method for target identification.[1] We synthesize a "biotinylated photo-affinity probe" based on the parent molecule.

Probe Design Strategy

The "Quiet" Zone: To maintain biological activity, the linker must be attached to a solvent-exposed region of the molecule when bound to the protein.[1]

-

Avoid: The C4-Oxygen and N3-Nitrogen (likely hinge binders).

-

Avoid: The C6-Methoxymethyl group (often fits into a hydrophobic pocket or "gatekeeper" region).[1]

-

Select: The Para-position of the C2-Phenyl ring .[1] SAR studies on similar pyrimidines typically tolerate bulk at this position.[1]

The Construct:

-

Warhead: 6-(Methoxymethyl)-2-(4-aminophenyl)-4-pyrimidinol.[1]

-

Linker: PEG-3 spacer (to prevent steric clash).[1]

-

Handle: Alkyne (for Copper-Catalyzed Click Chemistry) or Diazirine (for UV-crosslinking).[1]

Figure 1: Strategic design of the chemical probe. The linker attachment site is critical to ensure the probe retains the binding affinity of the parent molecule.[1]

The ABPP Experimental Protocol[1]

Step 1: Lysate Preparation

-

Cells: Use the cell line where the phenotype was observed (e.g., HeLa or HuH-7).[1]

-

Lysis: Non-denaturing lysis buffer (0.5% NP-40, PBS, Protease Inhibitors). Note: Avoid DTT if targeting kinases with cysteine residues in the active site.[1]

Step 2: Probe Incubation & Competition

-

Experimental Arm: Incubate lysate with Alkyne-Probe (1 µM, 10 µM).

-

Competition Arm (Validation): Pre-incubate lysate with 100x excess of free parent compound (6-(Methoxymethyl)-2-phenyl-4-pyrimidinol) for 30 mins, then add Probe.[1]

-

Logic: If binding is specific, the free parent will block the target, preventing the probe from binding.[1] The signal in this arm should disappear.

-

Step 3: Click Chemistry & Enrichment

-

Add Reporter Mix: Biotin-Azide, TCEP (Reductant), TBTA (Ligand), and CuSO4.[1]

-

React for 1 hour at RT.

-

Precipitate proteins (Methanol/Chloroform) to remove excess reagents.[1]

-

Resolubilize and incubate with Streptavidin-Agarose beads .

Step 4: On-Bead Digestion & LC-MS/MS

-

Wash beads stringently (1% SDS, 6M Urea) to remove non-specific binders.[1]

-

Digest with Trypsin.[1]

-

Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).[1]

Step 5: Data Analysis

-

Filter for proteins identified in the Experimental Arm but significantly reduced/absent in the Competition Arm.

Phase III: Genetic & Biophysical Validation

Proteomics gives you a list of proteins.[1] Validation confirms which protein drives the phenotype.

Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement in intact cells without chemical modification.

-

Treat cells with the parent compound.[1]

-

Heat aliquots to a gradient (40°C – 65°C).

-

Lyse and analyze soluble fraction via Western Blot (using antibodies for the candidate target identified in ABPP).

-

Result: If the compound binds the target, it will thermally stabilize it, shifting the melting curve (

) to a higher temperature compared to DMSO control.[1]

CRISPR-Cas9 Resistance Profiling

If the target is essential for the phenotype (e.g., cell death), generate a drug-resistant mutant.[1]

-

Method: Culture cells in increasing concentrations of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol.[1]

-

Sequencing: Sequence the candidate target gene in surviving clones.[1]

-

Logic: Mutations in the binding pocket (e.g., Gatekeeper residue mutation in a kinase) confirm the target and the binding site.[1]

Data Presentation: Summary of Likely Targets

Based on the pyrimidine scaffold literature, the following targets should be prioritized during data analysis:

| Target Class | Specific Protein | Mechanism | Key References |

| Metabolic Enzyme | DHODH | Inhibition of de novo pyrimidine synthesis.[1] High similarity to Brequinar. | [1] |

| Kinase | CSNK2A / PIM3 | ATP-competitive inhibition. Pyrimidine acts as hinge binder. | [2] |

| Viral Polymerase | HCV NS5B | Allosteric inhibition (Thumb II pocket). | [3] |

Visualizing the Workflow

Figure 2: The comprehensive Target Deconvolution Workflow, moving from computational prediction to proteomic identification and biophysical validation.

References

-

Madak, J. T., et al. (2019).[1] "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry. Link(Demonstrates pyrimidine/quinoline scaffolds in DHODH inhibition).

-

Coughlin, J. J., et al. (2021).[1] "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors." Journal of Medicinal Chemistry. Link(Discusses 2,6-disubstituted pyrimidine/pyrazine binding modes in kinases).

-

Beaulieu, P. L., et al. (2009).[1] "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Benzimidazole-5-carboxylic Acid Derivatives."[1] Bioorganic & Medicinal Chemistry Letters. Link(Context for pyrimidine-like scaffolds in viral polymerase inhibition).

-

Lomenick, B., et al. (2009).[1] "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences. Link(Foundational method for label-free target ID).

-

Schirle, M., & Jenkins, J. L. (2016).[1] "Identifying compound efficacy targets in phenotypic drug discovery." Drug Discovery Today. Link(Review of the ABPP workflow).

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of Substituted Pyrimidinols in Drug Discovery

Introduction: The Pivotal Role of Physicochemical Properties in Drug Development

Substituted pyrimidinols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The pyrimidine scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates.[1][2] However, the journey from a promising hit compound to a successful drug is fraught with challenges, many of which are rooted in the molecule's fundamental physicochemical properties.[4] A thorough understanding and early characterization of these properties are therefore not just a formality but a cornerstone of a rational and efficient drug discovery and development process.[4][5]

This in-depth technical guide provides a comprehensive overview of the key physicochemical characterization assays for substituted pyrimidinols. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for these choices. By establishing a robust physicochemical profile early on, we can de-risk projects, optimize drug-like properties, and ultimately increase the probability of clinical success.

Acid Dissociation Constant (pKa): The Ionization Gatekeeper

The pKa of a molecule dictates its ionization state at a given pH. For substituted pyrimidinols, which can possess both acidic (hydroxyl group) and basic (pyrimidine nitrogens) functionalities, the pKa is a critical determinant of their solubility, permeability, and interaction with biological targets.[6][7] The ionization state influences how a molecule traverses cellular membranes and how it binds to its target protein, making pKa a fundamental parameter in pharmacokinetics and pharmacodynamics.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.[6][8]

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the substituted pyrimidinol in a suitable solvent (e.g., water, methanol/water).

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

If the compound is expected to be acidic, titrate with the 0.1 M NaOH solution. If it is expected to be basic, titrate with the 0.1 M HCl solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[8]

-

-

Potentiometric Titration: This method directly measures the change in hydrogen ion concentration, providing a thermodynamically sound pKa value.

-

Constant Ionic Strength: The use of KCl minimizes the effect of changing ionic strength on the activity coefficients of the ions, leading to a more accurate pKa determination.

-

Calibration: Proper calibration of the pH meter is crucial for the accuracy of the measurements.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Navigating the Biological Maze

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like substituted pyrimidinols, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure logP.[9] It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[9]

-

Preparation:

-

Prepare a stock solution of the substituted pyrimidinol in a suitable solvent.

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separation funnel.

-

Shake the funnel for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation and Analysis:

-

Allow the phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP = log10(P)

-

Chromatographic Determination of Lipophilicity

Reversed-phase thin-layer chromatography (RP-TLC) and high-performance liquid chromatography (RP-HPLC) offer faster and more high-throughput alternatives to the shake-flask method.[10][11] In these techniques, the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.[11]

The retention factor (k) of a compound in RP-HPLC is related to its partitioning between the nonpolar stationary phase and the polar mobile phase. By measuring the retention times of a series of compounds with known logP values, a calibration curve can be generated. The logP of an unknown compound can then be determined from its retention time using this calibration curve.

-

Shake-Flask Method: Provides a direct measure of the thermodynamic partition coefficient. However, it can be time-consuming and require larger amounts of pure compound.[10]

-

Chromatographic Methods: Are rapid, require small sample amounts, and are amenable to high-throughput screening. They provide a good correlation with shake-flask logP values.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed from the gastrointestinal tract.[12] Therefore, aqueous solubility is a critical physicochemical property that influences a drug's bioavailability.[12] Poor solubility is a major reason for the failure of drug candidates in development.[5]

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility, as they provide different information and are relevant at different stages of drug discovery.[5]

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock solution into an aqueous buffer.[12][13] It is a high-throughput assay suitable for early-stage screening of large compound libraries.[12][13]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent.[5] It is a more accurate but lower-throughput measurement that is typically performed on promising lead candidates.[5]

Experimental Determination of Kinetic Solubility: Nephelometry

Nephelometry is a common high-throughput method for measuring kinetic solubility.[12] It measures the amount of light scattered by undissolved particles in a solution.[12]

-

Compound Preparation:

-

Prepare a high-concentration stock solution of the substituted pyrimidinol in DMSO (e.g., 10 mM).

-

-

Assay Procedure:

-

Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate.

-

Perform serial dilutions of this solution across the plate.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

-

Measurement:

-

Measure the light scattering of each well using a nephelometer.

-

The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

-

Experimental Determination of Thermodynamic Solubility: Shake-Flask Method

The shake-flask method is also used to determine thermodynamic solubility.

-

Incubation:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation and Quantification:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method like HPLC.

-

Caption: Comparison of kinetic and thermodynamic solubility assays.

Crystal Structure and Solid-State Properties

The solid-state properties of a drug candidate, including its crystal structure and polymorphism, can have a profound impact on its stability, solubility, and bioavailability. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Importance of Crystal Structure Analysis

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities and dissolution rates, which can affect the in vivo performance of the drug.

-

Solvate/Hydrate Formation: The incorporation of solvent molecules into the crystal lattice. This can also affect the physicochemical properties of the compound.

-

Intermolecular Interactions: Understanding the hydrogen bonding and other intermolecular interactions in the crystal lattice can provide insights into the compound's physical properties and its potential interactions with biological targets.[14][15]

Analytical Techniques for Solid-State Characterization

-

X-ray Powder Diffraction (XRPD): Used to identify the crystalline phase and to detect polymorphism.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and crystallization, and can be used to characterize polymorphs.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature and can be used to identify solvates and hydrates.

-

Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of a crystalline solid.[14]

Tautomerism: A Case of Shifting Identities

Hydroxypyrimidines, including substituted pyrimidinols, can exist in different tautomeric forms, most commonly the keto-enol tautomerism.[16][17] The predominant tautomer can have different physicochemical properties, including pKa, lipophilicity, and hydrogen bonding capabilities, which can affect its biological activity.

Investigating Tautomerism

-

NMR Spectroscopy: Can be used to identify the predominant tautomer in solution by observing the chemical shifts and coupling constants of the protons and carbons in the pyrimidine ring.

-

UV-Vis Spectroscopy: Different tautomers may have different UV-Vis absorption spectra.

-

Computational Chemistry: Quantum mechanical calculations can be used to predict the relative stabilities of different tautomers.[18]

Integrating Physicochemical Data: The Biopharmaceutics Classification System (BCS) and QSAR

The individual physicochemical parameters are most powerful when considered in an integrated manner.

The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[19] This classification can be used to predict the in vivo performance of a drug and to support biowaivers for in vivo bioequivalence studies.[20][21]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

By determining the solubility and permeability of a substituted pyrimidinol, it can be assigned to a BCS class, which provides valuable guidance for formulation development.[22]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[23][24] Physicochemical properties such as pKa, logP, and various molecular descriptors are used as input for QSAR models.[25][26] These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and drug-like molecules.

Conclusion: A Foundation for Success

The physicochemical characterization of substituted pyrimidinols is an indispensable component of modern drug discovery. By systematically evaluating key properties such as pKa, lipophilicity, solubility, solid-state form, and tautomerism, we can build a comprehensive understanding of a compound's behavior. This knowledge empowers medicinal chemists to make data-driven decisions, optimize drug-like properties, and ultimately increase the likelihood of developing safe and effective medicines. The protocols and principles outlined in this guide provide a robust framework for generating high-quality physicochemical data, laying a solid foundation for the successful advancement of promising substituted pyrimidinol drug candidates.

References

-

Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(24), 4246-4252. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MOJ Biorg Org Chem, 2(5), 221-224. [Link]

-

How to calculate pKa. (n.d.). BYJU'S. [Link]

-

Wietrzyk, J., Gzella, A., & Szymańska, E. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Syracuse University, 1-35. [Link]

-

Szymańska, E., Gzella, A., & Wietrzyk, J. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 26(18), 5605. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Pharmaceutical Research, 13(1), 249-253. [Link]

-

Suresh, A. S., & Sandhu, J. S. (2012). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Der Pharma Chemica, 4(4), 1475-1479. [Link]

-

How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Undheim, K., & Benneche, T. (1996). Pyrimidines and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 93-231). Elsevier. [Link]

-

Barea, E., Salas, J. M., Navarro, J. A. R., Sironi, A., Masciocchi, N., Galli, S., & Dal Monte, G. (2011). Preparation and Characterization of Solid Co(II) Pyrimidinolates in a Multifaceted Undergraduate Laboratory Experiment. Journal of Chemical Education, 88(6), 809-812. [Link]

-

Szymańska, E., Gzella, A., & Wietrzyk, J. (2022). Integrative lipophilicity assessment and pharmacokinetic correlation of pyrimidine precursors and artesunate–pyrimidine hybrids: development of QSAR models for anticancer activity and interaction with P-glycoprotein. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1850. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2010). The Journal of Physical Chemistry A, 114(45), 12049-12055. [Link]

-

QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. (2013). International Journal of QSAR in Chemical Sciences, 2(1), 1-10. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. [Link]

-

Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74-77. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2021). Pharmaceuticals, 14(10), 1017. [Link]

-

ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2022). Journal of Pharmaceutical Research International, 34(23A), 1-13. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. (2024). Molecules, 29(19), 4505. [Link]

-

Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase. (2018). Journal of Receptors and Signal Transduction, 38(4), 311-323. [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (1997). The Journal of Physical Chemistry A, 101(40), 7473-7479. [Link]

-

Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (2023). Scientific Reports, 13(1), 16933. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. [Link]

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Crystal Growth & Design. [Link]

-

Biopharmaceutics Classification System. (n.d.). In Wikipedia. [Link]

-

Synthesis, Characterization Pyrimidine. (2020). ResearchGate. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis on Substituted Pyrimidine Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. (2022). ResearchGate. [Link]

-

Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). Molecules, 31(3), 679. [Link]

-

Lipophilicity values of the synthesized compounds. Experimental R M... (n.d.). ResearchGate. [Link]

-

An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Biological and Pharmaceutical Sciences, 28(3), 1-12. [Link]

-